molecular formula C15H19NO4 B2695237 Methyl 4-(4-methoxyphenyl)-2-(prop-2-enoylamino)butanoate CAS No. 2411200-85-4

Methyl 4-(4-methoxyphenyl)-2-(prop-2-enoylamino)butanoate

Cat. No. B2695237
CAS RN: 2411200-85-4
M. Wt: 277.32
InChI Key: SIEPVDDOKAAGGC-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2-(prop-2-enoylamino)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methyl 4-(4-methoxyphenyl)-2-(2-propenoylamino)butanoate or MMPPB. MMPPB is a synthetic compound that belongs to the class of butanoic acid derivatives. The chemical formula of MMPPB is C16H19NO4, and its molecular weight is 293.33 g/mol.

Mechanism of Action

The mechanism of action of MMPPB is not fully understood. However, studies have shown that MMPPB inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
MMPPB has been shown to have anti-inflammatory, analgesic, and anticancer effects. MMPPB inhibits the activity of COX-2 enzyme, which results in the inhibition of prostaglandin production. Prostaglandins are involved in the inflammatory response, and their inhibition results in anti-inflammatory and analgesic effects. MMPPB has also been shown to induce apoptosis in cancer cells, which results in the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using MMPPB in lab experiments are its high yield, relatively simple synthesis process, and potential applications in various fields of scientific research. The limitations of using MMPPB in lab experiments are its limited solubility in water and potential toxicity.

Future Directions

There are several future directions for the research on MMPPB. One of the significant directions is the study of the mechanism of action of MMPPB. The mechanism of action of MMPPB is not fully understood, and further research is needed to elucidate its mode of action. Another direction is the study of the potential applications of MMPPB in the treatment of various diseases. MMPPB has shown potential as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to explore its therapeutic potential. Additionally, further research is needed to optimize the synthesis process of MMPPB and improve its solubility in water.

Synthesis Methods

The synthesis of MMPPB involves the reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, MMPPB. The synthesis of MMPPB is a relatively simple process, and the yield of the product is high.

Scientific Research Applications

MMPPB has shown potential applications in various fields of scientific research. One of the significant applications of MMPPB is in the field of medicinal chemistry. MMPPB has been shown to have anti-inflammatory and analgesic properties. MMPPB has also been studied for its potential as an anticancer agent. Studies have shown that MMPPB inhibits the growth of cancer cells and induces apoptosis.

properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-(prop-2-enoylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-14(17)16-13(15(18)20-3)10-7-11-5-8-12(19-2)9-6-11/h4-6,8-9,13H,1,7,10H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEPVDDOKAAGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)OC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxyphenyl)-2-(prop-2-enamido)butanoate

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